molecular formula C15H13NO4 B14722869 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- CAS No. 5508-14-5

2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro-

Cat. No.: B14722869
CAS No.: 5508-14-5
M. Wt: 271.27 g/mol
InChI Key: RQQFRUAPFFTNBZ-UHFFFAOYSA-N
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Description

2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- is an acridine derivative with the molecular formula C14H13NO2. Acridine derivatives are known for their flat, planar aromatic structures with hydrophobic nitrogen atoms, making them structurally analogous to anthracene

Preparation Methods

The synthesis of 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- include:

What sets 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- apart is its unique combination of the tetrahydro structure and the carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

CAS No.

5508-14-5

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1,2,3,4-tetrahydroacridine-2,9-dicarboxylic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)8-5-6-12-10(7-8)13(15(19)20)9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2,(H,17,18)(H,19,20)

InChI Key

RQQFRUAPFFTNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2CC1C(=O)O)C(=O)O

Origin of Product

United States

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